molecular formula C12H17NO B1431330 2-(4-Methylphenyl)oxan-3-amine CAS No. 1375473-96-3

2-(4-Methylphenyl)oxan-3-amine

Cat. No.: B1431330
CAS No.: 1375473-96-3
M. Wt: 191.27 g/mol
InChI Key: YGUNMMBWGALCAF-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)oxan-3-amine, also known as 2-(p-tolyl)tetrahydro-2H-pyran-3-amine, is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a tetrahydropyran ring substituted with a 4-methylphenyl group and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)oxan-3-amine typically involves the reaction of 4-methylphenyl-substituted precursors with appropriate amine sources. One common method includes the use of 4-methylphenyl ketones or aldehydes, which undergo reductive amination to introduce the amine group at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yields and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)oxan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylphenyl)oxan-3-amine has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)oxan-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The aromatic ring may also participate in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)oxan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methylphenyl group influences its reactivity and interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methylphenyl)oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h4-7,11-12H,2-3,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUNMMBWGALCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)oxan-3-amine
Reactant of Route 2
2-(4-Methylphenyl)oxan-3-amine
Reactant of Route 3
2-(4-Methylphenyl)oxan-3-amine
Reactant of Route 4
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Reactant of Route 5
2-(4-Methylphenyl)oxan-3-amine
Reactant of Route 6
2-(4-Methylphenyl)oxan-3-amine

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